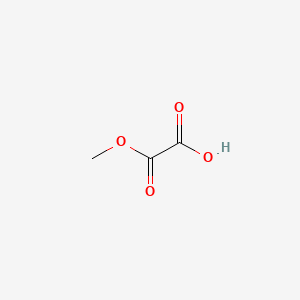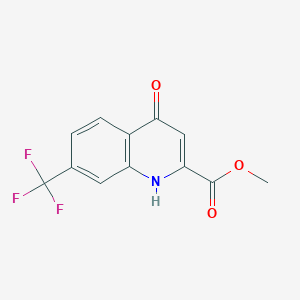
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate: has been evaluated for its cytotoxic activity against various cancer cell lines. It exhibits moderate activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line , and a weaker activity against the HCT-116 human colorectal carcinoma cell line . This compound’s potential as an anticancer agent is significant due to the quinoline nucleus’s known antiproliferative activity, which can inhibit various enzymes like topoisomerase, thymidylate synthase, telomerase, and different protein kinases .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of new heterocyclic rings fused to the pyridine ring, which are important in medicinal chemistry. For instance, it has been used to create 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile , a compound that could have further pharmaceutical applications .
Antimalarial Applications
Quinolines containing the trifluoromethyl group, like Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate , are extensively studied for their pharmaceutical importance, particularly as antimalarial agents. An example of such a quinoline-based drug is Mefloquine , which is used for the prevention of malaria .
Chemical Synthesis and Reactivity
This compound’s reactivity has been explored for modifying its structure to enhance its biological activity. It reacts with various reagents like chloroacetyl chloride, acetyl chloride, urea, and thiourea to yield a range of products with potential biological activities .
Biological and Pharmaceutical Research
The compound serves as a scaffold for drug discovery due to its versatile applications in industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry, where its derivatives are synthesized and functionalized for biological and pharmaceutical activities .
Pharmaceutical Importance
The trifluoromethyl group in quinolines is of particular interest in pharmaceutical research. The presence of this group in compounds like Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate contributes to their importance in the development of new drugs with various therapeutic applications .
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit cytotoxic activity against human tumor cells , suggesting potential targets within cancerous cells.
Mode of Action
Quinoline derivatives are often involved in interactions with cellular targets that lead to cytotoxic effects
Biochemical Pathways
Given the cytotoxic activity of similar quinoline derivatives , it can be inferred that the compound may interfere with pathways essential for cell survival and proliferation.
Result of Action
The cytotoxic activity of similar quinoline derivatives suggests that the compound may induce cell death in targeted cells .
Eigenschaften
IUPAC Name |
methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-3-2-6(12(13,14)15)4-8(7)16-9/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMSYFTWUSYAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621560 | |
| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate | |
CAS RN |
1072944-69-4 | |
| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



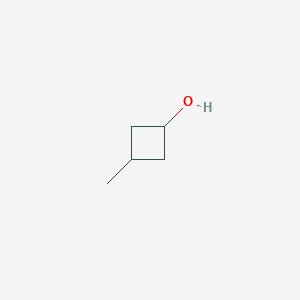

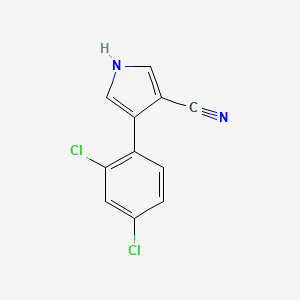
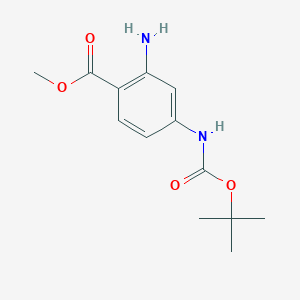

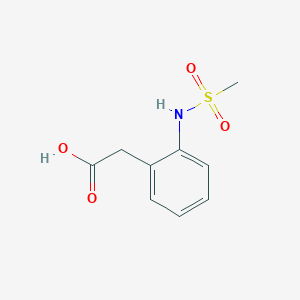
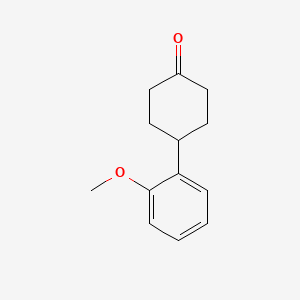

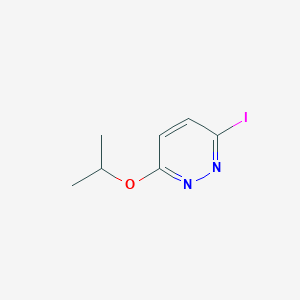
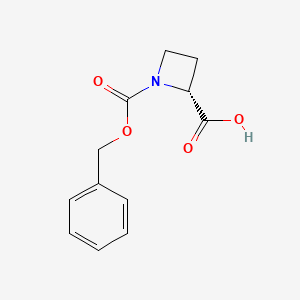
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)


